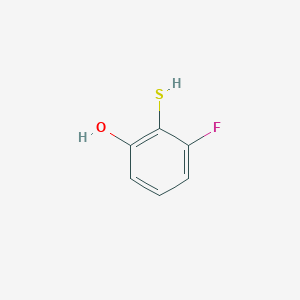
3-fluoro-2-sulfanylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-2-sulfanylphenol is an organic compound with the molecular formula C6H5FOS It is a derivative of phenol, where the hydroxyl group is substituted with a fluorine atom at the third position and a thiol group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-2-sulfanylphenol typically involves the introduction of a fluorine atom and a thiol group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenol ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). The thiol group can be introduced via a substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-fluoro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydroxy compound.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for the oxidation of the thiol group.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Hydroxy compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-2-sulfanylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-fluoro-2-sulfanylphenol involves its interaction with biological molecules through its thiol and fluorine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The fluorine atom can influence the compound’s reactivity and interaction with other molecules due to its high electronegativity.
Vergleich Mit ähnlichen Verbindungen
3-Fluorophenol: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Mercaptophenol: Lacks the fluorine atom, affecting its chemical properties and reactivity.
4-Fluoro-2-mercaptophenol: The position of the fluorine atom is different, leading to variations in reactivity and applications.
Uniqueness: 3-fluoro-2-sulfanylphenol is unique due to the presence of both a fluorine atom and a thiol group on the phenol ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H5FOS |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
3-fluoro-2-sulfanylphenol |
InChI |
InChI=1S/C6H5FOS/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H |
InChI-Schlüssel |
FXQVRQBTPYSZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)S)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















